S-(p-Azidophenacyl)glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Azidophenacyl)glutathione is a peptide.
Scientific Research Applications
Photoaffinity Labeling and Enzyme Activity Studies
S-(p-Azidophenacyl)glutathione has been used in the study of enzyme activities, particularly in photoaffinity labeling. It serves as a linear competitive inhibitor of beef liver glyoxalase II and sheep liver glutathione S-transferases. Upon irradiation, it covalently inhibits glyoxalase II, a finding that underscores its potential in studying enzyme mechanisms and interactions (Seddon, Bunni, & Douglas, 1980). Additionally, its use in labeling the active site of rat liver glutathione S-transferases further illustrates its applicability in enzymology research (Hoesch & Boyer, 1989).
Role in Biochemical Processes
The broad involvement of glutathione in various biochemical activities, such as detoxification, protein maintenance, and cellular protection, highlights the significance of studying its analogues like this compound. Research shows that this compound can serve as a photoaffinity analogue of glutathione, which is instrumental in understanding the myriad of biological activities glutathione is involved in (Seddon & Douglas, 1980).
Interaction with Cellular Proteins
Studies using S-(4-azidophenacyl)[35S]glutathione for photoaffinity labeling of rat liver plasma membrane-associated proteins have demonstrated its utility in identifying membrane-associated proteins and elucidating their functions. This application is significant in understanding the transport of compounds across membranes and protecting membranes against electrophiles (Kunst, Sies, & Akerboom, 1989).
Glutathione S-Transferase Studies
Research on human pi class glutathione S-transferase and its photoaffinity labeling with this compound has contributed significantly to understanding the structure and function of this important enzyme family. These studies are crucial for insights into enzyme kinetics and the role of these enzymes in various physiological and pathological processes (Whalen, Kempner, & Boyer, 1996).
Properties
Molecular Formula |
C18H22N6O7S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H22N6O7S/c19-12(18(30)31)5-6-15(26)22-13(17(29)21-7-16(27)28)8-32-9-14(25)10-1-3-11(4-2-10)23-24-20/h1-4,12-13H,5-9,19H2,(H,21,29)(H,22,26)(H,27,28)(H,30,31)/t12-,13-/m0/s1 |
InChI Key |
POHHFIIXXRDDJW-STQMWFEESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N=[N+]=[N-] |
Pictograms |
Irritant |
sequence |
XXG |
Synonyms |
APA-SG S-(4-azidophenacyl)glutathione S-(p-azidophenacyl)glutathione SPAP-GSH |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.